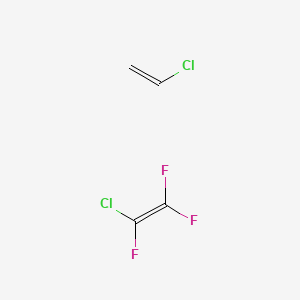

Chloroethene;1-chloro-1,2,2-trifluoroethene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

24937-97-1 |

|---|---|

Molecular Formula |

C4H3Cl2F3 |

Molecular Weight |

178.96 g/mol |

IUPAC Name |

chloroethene;1-chloro-1,2,2-trifluoroethene |

InChI |

InChI=1S/C2ClF3.C2H3Cl/c3-1(4)2(5)6;1-2-3/h;2H,1H2 |

InChI Key |

WGFSORFDGIITSZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCl.C(=C(F)Cl)(F)F |

physical_description |

White powder; [Occidental MSDS] |

Related CAS |

24937-97-1 |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Architecture of Poly(vinyl chloride-co-chlorotrifluoroethylene): From Molecular Dynamics to Barrier Performance

This technical guide provides an in-depth analysis of the thermodynamic properties of poly(vinyl chloride-co-chlorotrifluoroethylene) , denoted as P(VC-co-CTFE) . It distinguishes between the synthesized statistical copolymer and the commercially dominant PVC/PCTFE laminates (e.g., Aclar® laminates) used in pharmaceutical packaging, explaining the thermodynamic rationale behind the industry's preference for the latter.

Executive Summary: The Copolymer vs. The Laminate

In drug development, the term "PVC-CTFE" often conflates two distinct thermodynamic systems. It is critical to distinguish them to predict stability and barrier performance:

-

P(VC-co-CTFE) (The Statistical Copolymer): A synthesized polymer where vinyl chloride (VC) and chlorotrifluoroethylene (CTFE) monomers are chemically bonded in a single chain. Thermodynamic Consequence: The random insertion of VC units disrupts the semi-crystalline lattice of CTFE, significantly reducing the melting point (

) and destroying the moisture barrier properties required for stability testing (ICH guidelines). -

PVC/PCTFE (The Laminate): A physical composite of distinct PVC and PCTFE homopolymer layers. Thermodynamic Consequence: The PCTFE layer retains its high crystallinity (~40-80%) and high

(~215°C), providing the "ultra-barrier" essential for moisture-sensitive APIs.

This guide focuses on the thermodynamic properties of the copolymer to explain its limitations and contrasts it with the laminate to validate current industrial standards.

Thermodynamic Transitions: Glass Transition (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ) and Melting ( )[1][2][3]

The thermal behavior of P(VC-co-CTFE) is governed by the interplay between the rigid, chlorinated VC segments and the semi-crystalline, fluorinated CTFE segments.

Glass Transition Temperature ( )

The

-

PVC Homopolymer

: ~80°C (Rigid, amorphous) -

PCTFE Homopolymer

: ~52°C (Semi-crystalline, mobile amorphous fraction) -

Copolymer Behavior: As VC content increases, the chain stiffness increases, raising the

relative to pure PCTFE. However, unlike the laminate which exhibits two distinct

Melting Point Depression & Crystallinity

This is the critical failure mode for the copolymer in barrier applications. According to Flory’s Theory of Melting Point Depression , random copolymerization introduces "defects" (VC units) into the CTFE crystal lattice.

-

PCTFE Homopolymer

: 210°C – 220°C. -

Copolymer

: Rapidly decreases as VC content rises. -

Mechanism: The bulky Chlorine atom in VC is not isomorphic with the Fluorine atoms in the CTFE lattice. This steric exclusion prevents chain folding, leading to a largely amorphous material at high VC loadings.

-

Impact: Since water vapor transmission rate (WVTR) is inversely proportional to crystallinity, the amorphous copolymer has significantly poorer barrier properties than the PCTFE homopolymer.

Table 1: Comparative Thermodynamic Properties

| Property | PVC (Homopolymer) | PCTFE (Homopolymer) | P(VC-co-CTFE) (Random Copolymer) | PVC/PCTFE (Laminate) |

| 80 - 85 | 45 - 52 | 55 - 75 (Composition dependent) | Dual: ~52 (PCTFE) & ~80 (PVC) | |

| N/A (Amorphous) | 210 - 220 | < 180 (or Amorphous) | 210 - 220 (PCTFE layer) | |

| Crystallinity | < 10% | 40 - 80% | < 20% (Disrupted) | High (in PCTFE layer) |

| Solubility Parameter ( | ~19.5 MPa | ~16.2 MPa | ~17 - 18 MPa | N/A (Heterogeneous) |

| Moisture Barrier | Poor | Excellent | Moderate | Excellent |

Structural & Thermodynamic Logic (Visualized)

The following diagram illustrates why the pharmaceutical industry relies on laminates rather than copolymers for stability packaging.

Figure 1: Thermodynamic decision tree showing why physical lamination preserves the crystallinity required for high-performance pharmaceutical barriers, whereas copolymerization degrades it.

Solution Thermodynamics & Solubility Parameters

For applications requiring coatings (e.g., solution casting), the solubility of the copolymer is governed by the Hildebrand Solubility Parameter (

The solubility parameter of the copolymer (

-

: 19.5 MPa

-

: 16.2 MPa

-

Implication: The copolymer has an intermediate solubility parameter (~17.5 MPa

). This makes it soluble in a broader range of solvents (e.g., THF, MEK) compared to the highly insoluble PCTFE homopolymer. This is the primary utility of the copolymer: it sacrifices barrier performance for processability in coatings.

Experimental Protocols for Validation

To verify the thermodynamic state of a "PVC-CTFE" material (i.e., to determine if it is a copolymer or a laminate), the following protocols are standard.

Differential Scanning Calorimetry (DSC)

Objective: Differentiate between single-phase copolymer and multi-phase laminate.

-

Sample Prep: Encapsulate 5-10 mg of sample in Tzero aluminum pans.

-

Heat-Cool-Heat Cycle:

-

Heat to 250°C at 10°C/min (erase thermal history).

-

Cool to -50°C at 10°C/min (controlled crystallization).

-

Heat to 250°C at 10°C/min (measure transitions).

-

-

Analysis:

Thermogravimetric Analysis (TGA)

Objective: Assess thermal stability and decomposition onset.

-

Protocol: Ramp from 25°C to 600°C at 20°C/min under Nitrogen.

-

Mechanism:

-

Dehydrochlorination: PVC segments degrade first (~250-300°C), releasing HCl.

-

Chain Scission: CTFE segments degrade at higher temperatures (>350°C).

-

Note: The copolymer often shows a merged degradation profile due to the destabilizing effect of VC units on adjacent CTFE units (zipper mechanism).

-

Water Vapor Transmission Rate (WVTR)

Objective: Correlate thermodynamics to barrier performance.

-

Standard: ASTM F1249.

-

Expectation:

-

Laminate (2 mil PCTFE): ~0.02 g/(m²·day).

-

Copolymer (Equiv.[4] thickness): >1.0 g/(m²·day) due to lack of crystallinity.

-

Experimental Workflow Diagram

Figure 2: Analytical workflow to classify the material and determine its suitability for coating vs. packaging applications.

References

-

Synthesis and Characterization: Boutevin, B., et al. "Synthesis and Microstructural Characterization of Poly(chlorotrifluoroethylene-co-vinylidene chloride) Copolymers." Polymer Chemistry, 2015. Link (Note: Discusses analogous VDC-CTFE systems illustrating crystallinity disruption).

-

Thermodynamic Data: NIST Standard Reference Data. "Glass Transition Temperature of Homopolymers." NIST Polymer Properties Database. Link

-

Barrier Properties: McKeen, L. W.[1] "Fluorinated Coatings and Finishes Handbook." ScienceDirect, 2016. (Definitive source on PCTFE barrier thermodynamics).

-

Phase Behavior: Ameduri, B. "From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers." Chemical Reviews, 2009. Link

-

Industrial Application: Honeywell. "Aclar® Barrier Films Technical Guide." (Industry standard for PVC/PCTFE laminate properties).[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. data.epo.org [data.epo.org]

- 4. 24937-97-1 CAS MSDS (chlorotrifluoro-ethen polymer with chloroethene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. agc.com [agc.com]

- 6. mdpi.com [mdpi.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. PCTFE(Acla) Film [flex-pack.cn]

A Technical Guide to the Synthesis Mechanisms of Chloroethene and Trifluoroethene Fluoropolymers

Abstract: This technical guide provides an in-depth exploration of the synthesis mechanisms for two industrially significant vinyl polymers: polychloroethene, commonly known as poly(vinyl chloride) (PVC), and polytrifluoroethene (PTrFE). For PVC, we dissect the dominant free-radical polymerization mechanism and its application across the three primary industrial methodologies: suspension, emulsion, and bulk polymerization. For PTrFE, we examine its free-radical synthesis, drawing upon direct homopolymerization data and established protocols for analogous fluoromonomers. The guide is structured to explain the causality behind process choices, offering detailed experimental protocols, comparative data, and mechanistic diagrams to provide researchers, scientists, and development professionals with a comprehensive understanding of how reaction conditions dictate final polymer properties.

Part 1: Synthesis of Polychloroethene (PVC)

Polychloroethene, or PVC, is one of the most widely produced synthetic polymers, prized for its versatility and durability.[1][2] Its production is almost exclusively achieved through the free-radical polymerization of vinyl chloride monomer (VCM), also known as chloroethene.[3][4] The choice of polymerization technique is critical as it directly influences the polymer's morphology, molecular weight, and, consequently, its suitability for various applications, from rigid pipes to flexible films.[5][6][7][8]

Core Mechanism: Free-Radical Polymerization

The conversion of VCM into PVC is a classic example of a chain-growth polymerization proceeding via a free-radical mechanism.[9][10] This process can be universally described by three fundamental stages: initiation, propagation, and termination.[9][11]

-

Initiation: The process begins when an initiator molecule decomposes, typically under thermal activation, to generate highly reactive free radicals (R•).[9][12] Common initiators for VCM are organic peroxides (like benzoyl peroxide) or azo compounds (like azobisisobutyronitrile, AIBN).[13] This primary radical then adds across the double bond of a VCM molecule, creating a new, larger radical species and initiating the polymer chain.[12][14]

-

Propagation: The newly formed monomer radical rapidly adds to successive VCM molecules in a highly favored head-to-tail fashion.[14] This sequential addition grows the polymer chain, regenerating the radical at the growing end with each step. This process continues as long as monomer is available and the radical remains active.

-

Termination: The growth of a polymer chain ceases when its radical activity is neutralized. Termination can occur through two primary pathways:

-

Recombination (or Coupling): Two growing radical chains combine to form a single, stable polymer molecule.[14]

-

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer molecules: one with a saturated end group and another with an unsaturated (double bond) end group.[14]

-

A crucial secondary reaction is chain transfer , where the radical activity of a growing chain is transferred to another molecule, terminating the original chain but creating a new radical that can initiate further polymerization.[15] This process is vital for controlling the molecular weight of the final polymer.[16][17] Chain transfer can occur with the monomer, the polymer itself (leading to branching), or intentionally added Chain Transfer Agents (CTAs) like trichloroethylene or various aldehydes.[17][18]

Industrial Synthesis Methodologies

Commercially, PVC is produced via three main processes: suspension, emulsion, and bulk polymerization.[2][19][20] Each method leverages the same core free-radical mechanism but within a different physical environment, yielding distinct polymer characteristics.

Suspension polymerization is the most dominant method, accounting for approximately 80% of global PVC production.[5][21] The process is effectively a bulk polymerization conducted in millions of tiny, individual monomer droplets suspended in water.[7][22] This "mini-bulk" approach provides an elegant solution to the critical challenge of heat dissipation that plagues pure bulk polymerization.

The key components are:

-

Continuous Phase: Demineralized water, which acts as the heat transfer medium.

-

Dispersed Phase: Liquid VCM droplets (50-200 μm diameter).[23]

-

Initiator: A monomer-soluble initiator (e.g., lauroyl peroxide, dicetyl peroxydicarbonate) is dissolved within the VCM droplets.[24]

-

Suspending Agents (Protective Colloids): Water-soluble polymers like poly(vinyl alcohol) (PVOH) or hydroxypropyl cellulose are added to stabilize the VCM droplets and prevent them from coalescing.[23][25]

As polymerization proceeds, the PVC forms and precipitates within the monomer droplets, as it is insoluble in VCM.[13][22] The final product is a slurry of PVC grains, which are then centrifuged, dried, and sieved. The morphology of these grains (e.g., porosity) is critical for the subsequent processing steps and can be controlled by the choice of suspending agents and agitation speed.[26][27]

Experimental Protocol: Suspension Polymerization of Chloroethene

-

Reactor Preparation: A jacketed, high-pressure stainless steel autoclave equipped with a multi-paddle agitator and condenser is purged with nitrogen to remove oxygen.[28]

-

Charging: The reactor is charged with demineralized water, suspending agents (e.g., a primary agent like PVOH and a secondary agent), and a buffer.[25]

-

Monomer Addition: Liquid vinyl chloride monomer (VCM) containing a dissolved oil-soluble initiator (e.g., an organic peroxide) is added to the reactor under pressure.[25]

-

Polymerization: The mixture is heated to the target temperature (e.g., 50-75 °C) while under vigorous agitation to maintain the suspension of monomer droplets.[26] The polymerization is exothermic, and the temperature is controlled by circulating coolant through the reactor jacket. The pressure remains constant as long as a liquid monomer phase exists.[27]

-

Termination & Venting: Once the desired conversion is reached (typically indicated by a pressure drop), the reaction is terminated. The reactor contents (a slurry of PVC particles in water) are transferred to a blowdown vessel where unreacted VCM is vented and recovered for recycling.[29]

-

Stripping: The slurry is then sent to a stripping column where steam is injected to remove any residual VCM from the PVC particles.[29]

-

Post-Processing: The stripped slurry is dewatered using a centrifuge, and the resulting wet cake is dried in a flash dryer to yield the final PVC resin as a white powder.[29]

Accounting for about 12% of PVC production, emulsion polymerization is a more complex heterogeneous process used to create fine, spherical particles (0.1-3.0 µm), which are often sold as a stable aqueous dispersion (latex) or dried into a fine powder.[21][28][30]

The key components differ significantly from the suspension method:

-

Continuous Phase: Water.

-

Monomer: VCM, which has very low solubility in water.

-

Initiator: A water-soluble initiator, such as potassium persulfate or a redox system (e.g., persulfate-bisulfite), is used.[6][13]

-

Surfactant (Emulsifier): Anionic surfactants (soaps) are added at a concentration above their critical micelle concentration (CMC).[1][31]

Polymerization primarily occurs within the surfactant micelles.[1][28] The water-soluble initiator decomposes in the aqueous phase to form radicals. These radicals can enter monomer-swollen micelles to initiate polymerization. As the polymer chain grows within the micelle, it forms a latex particle that continues to absorb monomer from large VCM droplets in the solution. This mechanism allows for the simultaneous achievement of high polymerization rates and high molecular weight polymers, a key advantage of this technique.[28]

Experimental Protocol: Emulsion Polymerization of Chloroethene

-

Reactor Setup: A pressure reactor is charged with deionized water, a water-soluble initiator (e.g., ammonium persulfate), and an emulsifier system (e.g., sodium lauryl phosphate and a long-chain alcohol).[28][32] A buffer may be added to control pH.

-

Deaeration: The reactor is sealed, agitated, and deaerated by repeatedly pressurizing with nitrogen and venting.

-

Monomer Charging: Liquid VCM is charged into the reactor.

-

Polymerization: The reactor is heated to the desired temperature (e.g., 50°C). The reaction is rapid and proceeds until the desired conversion is achieved, often monitored by the drop in pressure as the monomer is consumed.[13]

-

Venting and Recovery: Unreacted VCM is recovered as in the suspension process.

-

Product Finishing: The resulting product is a stable polymer latex. For solid PVC, the latex is spray-dried to produce a fine, agglomerated powder.

Bulk polymerization, representing about 8% of production, is the simplest formulation, involving only the monomer and a monomer-soluble initiator.[21][30] The main challenge is the efficient removal of the large amount of heat generated during polymerization.[31]

The process is typically conducted in two stages to manage heat and viscosity:

-

Pre-polymerization: VCM and initiator are reacted in a first reactor with high agitation until about 7-10% conversion. At this stage, a slurry of fine PVC particles in liquid VCM is formed.[31]

-

Second Stage: This slurry is transferred to a second, larger reactor with a slower agitator. Polymerization continues until a high conversion (e.g., 80%) is reached. The product is a dry, flowable powder.[13][31]

A key kinetic feature of bulk (and suspension) polymerization of VCM is autoacceleration . As PVC precipitates, the growing polymer radicals become trapped in the viscous, monomer-swollen polymer phase.[13] This severely hinders the termination step, while propagation continues as monomer diffuses into the polymer particles. The result is a dramatic increase in the polymerization rate.[13]

Comparative Analysis of PVC Synthesis Methods

| Feature | Suspension Polymerization | Emulsion Polymerization | Bulk (Mass) Polymerization |

| Reaction Medium | Water (Continuous Phase) | Water (Continuous Phase) | Liquid VCM Monomer |

| Initiator Type | Monomer-soluble (Organic Peroxide) | Water-soluble (Persulfate, Redox) | Monomer-soluble (Organic Peroxide) |

| Stabilizer | Protective Colloids (e.g., PVOH) | Surfactants / Soaps | None |

| Heat Transfer | Excellent | Excellent | Poor (major challenge) |

| Polymer Purity | High (impurities from colloids) | Lower (surfactant residues) | Highest Purity |

| Particle Size | 50 - 200 µm (Grains) | 0.1 - 3.0 µm (Latex/Fine Powder) | 100 - 180 µm (Grains) |

| Typical Use | Rigid applications: pipes, profiles, siding | Flexible applications: flooring, coatings, plastisols | Similar to suspension grades |

| References | [5][21][22][23] | [2][21][28][31] | [13][21][30][31] |

Alternative Mechanisms: Ziegler-Natta Catalysis

While Ziegler-Natta (Z-N) catalysts are revolutionary for producing stereoregular polymers like polypropylene, they are generally unsuitable for polymerizing vinyl chloride.[11][17][24][33] The components of Z-N catalyst systems can generate radical species that inadvertently initiate a conventional free-radical polymerization of VCM, negating the benefits of controlled coordination polymerization.[34][35] Some modified Z-N systems have been investigated but have not found commercial application.[30]

Part 2: Synthesis of Polytrifluoroethene (PTrFE)

Polytrifluoroethene (PTrFE) is a semicrystalline fluoropolymer known for its unique dielectric and ferroelectric properties, particularly when copolymerized with vinylidene fluoride (VDF).[14][34] The synthesis of PTrFE, like that of PVC, proceeds via a free-radical mechanism. However, the high electronegativity and strength of the C-F bonds influence the monomer's reactivity and the polymer's properties.[5][26]

Core Mechanism: Free-Radical Polymerization of TrFE

The homopolymerization of trifluoroethene (TrFE, CHF=CF₂) can be effectively initiated by free radicals.[36] Studies have demonstrated successful polymerization using •CF₃ radicals generated from a persistent radical source.[36][37]

-

Initiation: A radical source generates initiating radicals (e.g., •CF₃). This radical adds across the TrFE double bond. The addition is regioselective, predominantly attacking the -CHF- side of the monomer.[36]

-

Propagation: The growing chain radical adds to subsequent TrFE monomers. Due to steric and electronic effects, head-to-tail addition is favored, but occasional head-to-head or tail-to-tail additions can occur, creating "defect structures" in the polymer chain.[36]

-

Termination: Chain growth is terminated by standard radical combination or disproportionation mechanisms.

Synthesis Methodologies for PTrFE

While specific industrial protocols for PTrFE homopolymer are less documented than for PVC or polytetrafluoroethylene (PTFE), the synthesis follows the established principles of suspension and emulsion polymerization used for other gaseous fluoromonomers.[25][31]

Suspension polymerization is a viable method for producing granular PTrFE. The process involves dispersing the gaseous TrFE monomer in an aqueous medium under high pressure with vigorous agitation.[28]

Experimental Protocol: Suspension Polymerization of Trifluoroethene (General)

Note: This protocol is based on established methods for tetrafluoroethylene (TFE) and should be adapted for the specific properties of TrFE.[3][28]

-

Reactor Preparation: A high-pressure, stainless steel autoclave is charged with deionized water and optionally a buffer or dispersing stabilizer. The reactor is purged to remove oxygen.[28]

-

Pressurization: The reactor is pressurized with TrFE gas to the desired operating pressure (e.g., 0.7-3.5 MPa).[3]

-

Initiation: The temperature is raised to the target range (e.g., 50-90°C). Polymerization is initiated by injecting a solution of a water-soluble, free-radical initiator, such as ammonium or potassium persulfate.[28]

-

Polymerization: The reaction is maintained under vigorous stirring. TrFE gas is continuously fed to the reactor to maintain a constant pressure as it is consumed.[3]

-

Termination and Recovery: When the desired yield is achieved, the monomer feed is stopped, and the reactor is cooled and vented.

-

Post-Processing: The resulting granular polymer is separated from the water by filtration, washed with deionized water to remove residual initiator, and dried carefully.[28]

Emulsion polymerization of fluoromonomers is used to produce fine, dispersed polymer particles.[2][31] The process uses a water-soluble initiator and a fluorinated surfactant (e.g., perfluorooctanoic acid or modern alternatives) to stabilize the polymer latex.[31] This method is particularly common for producing copolymers, such as those of VDF and TrFE.[6] The resulting latex can be used directly for coatings or coagulated and dried to yield a fine powder.

Conclusion

The synthesis of both polychloroethene and polytrifluoroethene is dominated by free-radical polymerization mechanisms. For PVC, the choice between suspension, emulsion, and bulk methods is a critical industrial decision that balances the need for efficient heat transfer, polymer purity, and specific particle morphology required for end-use applications. Suspension polymerization remains the workhorse for producing general-purpose PVC resins, while emulsion polymerization serves specialty markets requiring fine particles or latex forms. The synthesis of PTrFE and its copolymers also relies on free-radical pathways, employing similar suspension and emulsion techniques adapted for the higher reactivity and pressure requirements of gaseous fluoromonomers. A thorough understanding of these synthesis mechanisms and experimental conditions is paramount for scientists and researchers aiming to control polymer microstructure and tailor material properties for advanced applications.

References

-

Zhang, Z. et al. (n.d.). Synthesis of poly(vinylidene fluoride–trifluoroethylene) via a controlled silyl radical reduction... RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Poly(vinylidene fluoride-trifluoroethylene) via a Controlled Silyl Radical Reduction of Poly(vinylidene fluoride-chlorotrifluoroethylene) | Request PDF. Available at: [Link]

-

OKCHEM. (2025, March 11). Suspension Polymerization Process for Producing Polytetrafluoroethylene (PTFE). Available at: [Link]

-

Tavernier, J. et al. (n.d.). Synthesis and properties of poly(trifluoroethylene) via a persistent radical mediated polymerization of trifluoroethylene. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

ScienceDirect. (2026, February 3). Poly (vinyl chloride). Available at: [Link]

-

ICIS. (n.d.). polyvinylchloride (pvc) - (emulsion polymerisation). Available at: [Link]

- Google Patents. (n.d.). US5405923A - Suspension polymerization of TFE.

-

ResearchGate. (n.d.). Synthesis and Properties of poly(trifluoroethylene) via a persistent radical mediated polymerization of trifluoroethylene | Request PDF. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Industrial Preparation of Poly(vinyl Chloride). PubMed. Available at: [Link]

-

Toxic Docs. (n.d.). Polymerization of Vinyl Chloride. Available at: [Link]

-

Wiley Online Library. (n.d.). "Vinyl Chloride Polymers". In: Encyclopedia of Polymer Science and Technology. Available at: [Link]

-

The Essential Chemical Industry. (n.d.). Poly(chloroethene) (Polyvinyl chloride). Available at: [Link]

- Google Patents. (n.d.). US5153285A - Process for the preparation of tetrafluoroethylene polymer in aqueous suspension.

-

Wikipedia. (n.d.). Polyvinyl chloride. Available at: [Link]

- Google Patents. (n.d.). US4071675A - Emulsion polymerization of vinyl chloride using mixed emulsifier system in a single step in the absence of seed formation.

-

University of Groningen. (n.d.). New aspects of the suspension polymerization of vinyl chloride in relation to the low thermal stability. Available at: [Link]

- Google Patents. (n.d.). EP0152105B1 - Process for the suspension polymerization of tetrafluoroethylene.

-

YouTube. (2024, September 2). Formation Of PVC by Free Radical Mechanism/Polymers/ajr chemistry. Available at: [Link]

- Google Patents. (n.d.). US4283516A - Process for the suspension polymerization of polyvinyl chloride.

-

Patsnap. (2025, July 3). What Is Free Radical Polymerization? How PVC and PS Are Made. Available at: [Link]

-

ResearchGate. (n.d.). Chlorotrifluoroethylene Suspension Polymerization. Available at: [Link]

-

Science History Institute. (n.d.). Karl Ziegler and Giulio Natta. Available at: [Link]

- Google Patents. (n.d.). CN111148772A - Synthesis of surfactant-free poly (vinylidene fluoride) latex by RAFT emulsion polymerization.

-

ResearchGate. (n.d.). Proposed mechanism of free radical polymerization of vinyl chloride.... Available at: [Link]

-

Indovinya. (n.d.). The role of surfactants in the emulsion polymerization process. Available at: [Link]

-

Chemistry LibreTexts. (2015, July 7). Free Radical Polymerization. Available at: [Link]

-

Brainly.in. (2018, June 27). Free radical mechanism of addition polymerisation of vinyl chloride. Available at: [Link]

-

Chemical Process Plants. (n.d.). PVC Production Plant. Available at: [Link]

-

Seneca Learning. (n.d.). Properties of Polymers. Chemistry: AQA A Level. Available at: [Link]

-

Taylor & Francis Online. (2006, September 23). Chain Transfer to Additives in the Polymerization of Vinyl Chloride. Available at: [Link]

- Google Patents. (n.d.). US4187363A - Vinyl chloride polymerization method.

-

ResearchGate. (n.d.). Polymerization of vinyl chloride in the presence of chain transfer agents. Available at: [Link]

-

CONICET. (n.d.). BATCH EMULSION POLYMERIZATION OF VINYL CHLORIDE: EFFECT OF OPERATING VARIABLES ON REACTOR PERFORMANCE. Available at: [Link]

-

KK Solutions. (n.d.). PVC Polyvinyl Chloride. Available at: [Link]

-

Oxford Academic. (2006, March 27). Copolymerization of Vinyl Chloride with Ethylene by Ziegler-Natta Catalysts | Bulletin of the Chemical Society of Japan. Available at: [Link]

-

PMC. (n.d.). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Available at: [Link]

-

Wikipedia. (n.d.). Vinyl chloride. Available at: [Link]

-

Chemguide. (n.d.). polymerisation of alkenes. Available at: [Link]

-

Chemistry LibreTexts. (2023, May 3). 14.4.1: Ziegler-Natta Polymerizations. Available at: [Link]

-

Wikipedia. (n.d.). Chain transfer. Available at: [Link]

Sources

- 1. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]

- 2. US6602968B1 - Free radical polymerization method for fluorinated copolymers - Google Patents [patents.google.com]

- 3. US5405923A - Suspension polymerization of TFE - Google Patents [patents.google.com]

- 4. Vinyl chloride - Wikipedia [en.wikipedia.org]

- 5. What are the Physical and Chemical Properties of PTFE [aftubes.com]

- 6. CN111148772A - Synthesis of surfactant-free poly (vinylidene fluoride) latex by RAFT emulsion polymerization - Google Patents [patents.google.com]

- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 8. pcimag.com [pcimag.com]

- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 13. standard-ptfe.com [standard-ptfe.com]

- 14. Synthesis of poly(vinylidene fluoride–trifluoroethylene) via a controlled silyl radical reduction of poly(vinylidene fluoride–chlorotrifluoroethylene) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. dial.uclouvain.be [dial.uclouvain.be]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. WO1998046646A1 - Emulsion polymerization using polymeric surfactants - Google Patents [patents.google.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. PTFE Products manufacturers & Supplier - Standard Fluoromers [standard-ptfe.com]

- 21. researchgate.net [researchgate.net]

- 22. fluoroprecision.co.uk [fluoroprecision.co.uk]

- 23. Karl Ziegler and Giulio Natta | Science History Institute [sciencehistory.org]

- 24. Polytetrafluoroethylene: Properties, Uses & Synthesis Explained [vedantu.com]

- 25. Xtraflex [xtraflex.com]

- 26. research.rug.nl [research.rug.nl]

- 27. Suspension Polymerization Process for Producing Polytetrafluoroethylene (PTFE) [raw-teflon.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 30. m.youtube.com [m.youtube.com]

- 31. sid.ir [sid.ir]

- 32. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Synthesis and properties of poly(trifluoroethylene) via a persistent radical mediated polymerization of trifluoroethylene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 35. researchgate.net [researchgate.net]

- 36. EP0152105B1 - Process for the suspension polymerization of tetrafluoroethylene - Google Patents [patents.google.com]

- 37. US5153285A - Process for the preparation of tetrafluoroethylene polymer in aqueous suspension - Google Patents [patents.google.com]

Crystalline Structure Evolution in Vinyl Chloride-Chlorotrifluoroethylene Copolymers

This guide focuses on the structural dynamics of Poly(vinyl chloride-co-chlorotrifluoroethylene) [P(VC-CTFE)], a specialized fluoropolymer system where the interplay between the amorphous vinyl chloride (VC) segments and the crystallizable chlorotrifluoroethylene (CTFE) units dictates performance. Unlike the more common VDF-based ferroelectrics, this system is driven by the competition between barrier efficacy (CTFE crystallinity) and solubility/processability (VC amorphous disorder) .

Technical Guide for Materials Scientists & Drug Development Professionals

Executive Summary: The Microstructural Paradox

In high-performance barrier packaging (e.g., pharmaceutical blister packs), P(VC-CTFE) copolymers occupy a critical niche. They attempt to reconcile two opposing forces:

-

The PCTFE Lattice: A pseudo-hexagonal, dense crystalline phase responsible for exceptional moisture barriers (

). -

The VC Disruption: Vinyl chloride units introduce tacticity disorders and bulkier chlorine side groups that disrupt the PCTFE lattice, reducing crystallinity but enhancing solubility in organic solvents for coating applications.

This guide details how to control the evolution of crystallinity from synthesis through annealing, ensuring the target barrier properties are achieved without compromising mechanical integrity.

Synthesis & Chain Microstructure

The crystalline potential of P(VC-CTFE) is determined at the reactor level. Unlike alternating copolymers (e.g., CTFE-Vinyl Ether), VC and CTFE undergo statistical free-radical copolymerization with distinct reactivity ratios.

Reactivity and Sequence Distribution

-

Monomer 1 (VC):

(estimate based on polarity) -

Monomer 2 (CTFE):

(Electron-poor) -

Implication: VC is more reactive.[1] In a batch reactor, the initial polymer is VC-rich. As VC is consumed, the "tail" of the chains becomes CTFE-rich.

-

Result: A "tapered" or block-like microstructure.

Critical Consequence: Crystallinity is not uniform.[2] It evolves only in CTFE-rich sequences (typically

Experimental Protocol: Controlled Synthesis

To study structure evolution, one must first synthesize a defined copolymer.

Protocol: Solution Copolymerization of P(VC-CTFE)

-

Reactor Prep: 500 mL Hastelloy autoclave, purged with

(3x) and vacuum (3x). -

Solvent/Initiator: Charge 150 mL degassed butyl acetate and 1.0 wt% t-butyl peroxypivalate (TBPPI).

-

Monomer Feed:

-

Charge CTFE (gas) to saturation pressure (e.g., 5 bar).

-

Inject VC (liquid) via syringe pump to maintain a constant pressure (semi-batch) or specific feed ratio (e.g., 80:20 CTFE:VC target).

-

-

Polymerization: Heat to 60°C. Stir at 500 rpm.

-

Stop Condition: < 20% conversion to prevent composition drift (unless tapered structure is desired).

-

-

Purification: Precipitate in cold methanol. Re-dissolve in THF and re-precipitate (2x) to remove oligomers.

-

Drying: Vacuum oven at 40°C for 24h (Below

).

Crystalline Structure Evolution

The evolution of the crystal lattice in P(VC-CTFE) is a multi-stage process governed by thermal history.

The As-Cast State (Metastable)

When solvent-cast (e.g., for coatings), the rapid evaporation of solvent freezes the chains in a frustrated state .

-

Morphology: Fringed micelle-like. Small, imperfect CTFE crystallites embedded in a rigid amorphous VC-rich matrix.

-

Crystallinity (

): Low (< 15%). -

Barrier: Sub-optimal due to high amorphous fraction allowing gas diffusion.

Annealing and Crystal Growth

Heating above the glass transition (

Mechanism of Evolution:

-

Phase Separation: VC-rich segments are excluded from the crystal front.

-

Lattice Perfection: The pseudo-hexagonal unit cell (

) tightens. -

Secondary Crystallization: Thinning of the amorphous inter-lamellar layers.

Quantitative Data: Annealing Impact

Table 1: Evolution of Crystallinity and Barrier Properties in P(VC-CTFE) (80:20 mol%)

| State | Annealing Temp (°C) | Crystallinity ( | WVTR (g/m²/day) | |

| As-Cast | N/A | 12% | 195 | 0.09 |

| Annealed I | 120 | 28% | 202 | 0.05 |

| Annealed II | 160 | 45% | 211 | 0.02 |

| Quenched | Melt | 8% | 192 | 0.15 |

Note: WVTR (Water Vapor Transmission Rate) measured at 38°C, 90% RH. Data represents typical trends for high-CTFE copolymers.

Characterization Methodologies

To validate the structure evolution, use this multi-modal approach.

X-Ray Diffraction (XRD) Protocol[3]

-

Setup: Cu K

radiation ( -

Scan Range:

. -

Key Features:

-

Amorphous Halo: Centered at

(PVC contribution). -

Crystalline Peak: Sharp reflection at

(100 plane of hexagonal PCTFE).

-

-

Calculation: Deconvolute peaks using Pearson VII functions.

Differential Scanning Calorimetry (DSC)

-

Cycle: Heat 1 (-50 to 250°C)

Cool (-50°C) -

Interpretation:

-

: Indicates the composition of the amorphous phase. An upward shift in

-

: Enthalpy of melting. Normalize by the weight fraction of CTFE and the theoretical

-

: Indicates the composition of the amorphous phase. An upward shift in

Mechanistic Visualization

The following diagram illustrates the causal pathway from synthesis to barrier performance.

Caption: Causal flow from monomer reactivity to final barrier properties. Note how sequence length constrains the maximum achievable crystallinity.

References

-

Ameduri, B. (2018). Fluoropolymers: The Right Material for the Right Applications. Elsevier. Link

-

Mencik, Z. (1973).[2] "Crystal Structure of Polychlorotrifluoroethylene". Journal of Polymer Science: Polymer Physics Edition. Link

-

Ameduri, B., & Boutevin, B. (2008). "(Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications". Chemical Reviews. Link

-

McKeen, L. W. (2015).[2] Fluorinated Coatings and Finishes Handbook. William Andrew.[2] Link

-

Price, F. P. (1952).[2] "The Development of Crystallinity in Polychlorotrifluoroethylene". Journal of the American Chemical Society.[2] Link

Sources

- 1. US10752716B2 - Copolymers and terpolymers based on chlorotrifluoroethylene and vinyl chloride and uses thereof - Google Patents [patents.google.com]

- 2. Frontiers | Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review [frontiersin.org]

- 3. Isothermal and Non-Isothermal Crystallization Kinetics of Poly(ethylene chlorotrifluoroethylene) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aimspress.com [aimspress.com]

solubility parameters of chloroethene 1-chloro-1,2,2-trifluoroethene in organic solvents

An In-depth Technical Guide: Solubility Parameters of Chloroethene and 1-Chloro-1,2,2-trifluoroethene in Organic Solvents

Abstract

The concept of "like dissolves like" is a foundational principle in chemistry, yet a quantitative approach is essential for predictable and efficient formulation, especially in the realms of polymer science, drug delivery, and chemical manufacturing. Solubility parameters provide a robust framework for quantifying these intermolecular interactions. This guide offers a detailed exploration of the Hildebrand and Hansen solubility parameters for two industrially significant monomers: chloroethene (vinyl chloride) and 1-chloro-1,2,2-trifluoroethene (CTFE). We will delve into the theoretical underpinnings of these parameters, present available data, address data gaps through reasoned estimation, and provide detailed experimental protocols for their determination. The objective is to equip researchers with the knowledge to predict and control the solubility behavior of these compounds in various organic media, thereby accelerating research and development.

Part 1: The Theoretical Framework of Solubility Parameters

Understanding solubility is to understand the energetic cost of mixing. When a solute dissolves in a solvent, the intermolecular bonds within the pure solute and pure solvent must be broken and new bonds between solute and solvent must be formed. Solubility parameters are a numerical measure of the cohesive energy, allowing for the prediction of these interactions.

The Hildebrand Solubility Parameter (δ)

First proposed by Joel H. Hildebrand, the Hildebrand solubility parameter (δ) is defined as the square root of the cohesive energy density (CED).[1][2][3][4] The CED represents the energy required to vaporize a unit volume of a liquid, effectively overcoming all intermolecular van der Waals forces.[4][5]

δ = (CED)¹ᐟ² = ((ΔHᵥ - RT)/Vₘ)¹ᐟ²

Where:

-

ΔHᵥ is the heat of vaporization.

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

-

Vₘ is the molar volume.

The core principle is that two materials with similar Hildebrand values are likely to be miscible because the energy required to break their respective intermolecular bonds is very close to the energy gained by forming new bonds between them.[3][6] However, the single-value Hildebrand parameter has a significant limitation: it does not differentiate between the various types of intermolecular forces (dispersion, polar, and hydrogen bonding).[3][7] This can lead to poor predictions, especially when dealing with polar or hydrogen-bonding systems.[7] For instance, two substances can have identical Hildebrand values but be immiscible if one's cohesion is dominated by hydrogen bonding and the other's by polar forces.

The Hansen Solubility Parameters (HSP)

To address the shortcomings of the Hildebrand parameter, Charles M. Hansen proposed in 1967 that the total cohesive energy could be divided into three components.[8][9] This results in three Hansen Solubility Parameters (HSP), which provide a more nuanced and powerful predictive tool.[2][10]

-

δD (Dispersion): Energy from London dispersion forces, which arise from temporary induced dipoles in molecules.

-

δP (Polar): Energy from permanent dipole-dipole interactions (Keesom forces).

-

δH (Hydrogen Bonding): Energy from the attractive forces between an electronegative atom and a hydrogen atom bonded to another electronegative atom.

The relationship between the total Hildebrand parameter and the Hansen components is given by:

δₜ² = δD² + δP² + δH² [11]

These three parameters can be treated as coordinates in a three-dimensional "Hansen space".[8] A solute is defined by a single point (its HSP values), and its solubility is represented by a sphere around this point with a given interaction radius (R₀). A solvent is considered a "good" solvent if its coordinates fall within this sphere. The distance (Ra) between a solvent and the center of the solute's sphere is calculated as:

Ra = (4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)² )¹ᐟ² [8]

The factor of 4 applied to the dispersion term is an empirical finding by Hansen to better represent the solubility sphere.[8] If Ra < R₀, miscibility is predicted.

Part 2: Solubility Parameters of Chloroethene (Vinyl Chloride)

Chloroethene, or vinyl chloride, is the monomer for polyvinyl chloride (PVC), one of the most widely produced synthetic plastics. Its solubility characteristics are critical for polymerization processes and for understanding its environmental fate.

Published Hansen Solubility Parameters

Literature provides a well-established set of Hansen Solubility Parameters for vinyl chloride monomer. These values are essential for selecting appropriate solvents for handling, reaction, and purification.

Table 1: Hansen Solubility Parameters of Chloroethene (Vinyl Chloride) at 25°C

| Parameter | Value (MPa¹ᐟ²)[11] | Value (cal/cm³)¹ᐟ² |

| δD (Dispersion) | 16.0 | 7.82 |

| δP (Polar) | 6.5 | 3.18 |

| δH (Hydrogen Bonding) | 2.4 | 1.17 |

| δₜ (Total) | 17.4 | 8.51 |

Note: Conversion factor used is 1 MPa¹ᐟ² = 0.4888 (cal/cm³)¹ᐟ².[6]

Application: Predicting Solvent Miscibility

Using the HSP values from Table 1, we can predict the miscibility of vinyl chloride with common organic solvents. A smaller Hansen distance (Ra) indicates a higher likelihood of solubility. For example, let's compare its miscibility with Toluene (a non-polar aromatic) and Acetone (a polar aprotic solvent).

Table 2: Sample Calculation of Hansen Distance (Ra) for Vinyl Chloride

| Solvent | δD (MPa¹ᐟ²) | δP (MPa¹ᐟ²) | δH (MPa¹ᐟ²) | Ra from Vinyl Chloride (MPa¹ᐟ²) | Prediction |

| Vinyl Chloride | 16.0 | 6.5 | 2.4 | 0.0 | - |

| Toluene | 18.0 | 1.4 | 2.0 | 5.3 | Good Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 6.3 | Good Solubility |

| n-Hexane | 14.9 | 0.0 | 0.0 | 7.1 | Moderate/Poor Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 20.9 | Poor Solubility |

The calculations show that both toluene and acetone are predicted to be good solvents, which is consistent with empirical observations. Conversely, the large Ra value for methanol suggests it would be a poor solvent for vinyl chloride. This predictive capability is invaluable for tasks such as selecting a solvent for a polymerization reaction or finding a suitable solvent to clean equipment.

Part 3: Solubility Parameters of 1-Chloro-1,2,2-trifluoroethene (CTFE)

CTFE is a fluorinated monomer used in the production of high-performance polymers like polychlorotrifluoroethylene (PCTFE).[12][13] These polymers are valued for their chemical resistance and low gas permeability.

Data Scarcity and Estimation

In such cases, estimation from a structurally similar compound can provide a valuable starting point, provided the limitations are clearly understood. The saturated analogue, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), has published Hansen parameters.[14]

Causality of Estimation: We use the saturated analogue because the core atomic constituents and their electronegativity contributions are similar. However, this is a significant approximation. The presence of the C=C double bond in CTFE will increase molecular rigidity and alter the electron distribution (π-system), which is expected to increase the polar component (δP) compared to its saturated counterpart.

Table 3: Estimated Hansen Solubility Parameters for CTFE based on its Saturated Analogue (CFC-113)

| Parameter | CFC-113 Value (cal/cm³)¹ᐟ²[14] | Estimated CTFE Value (MPa¹ᐟ²) |

| δD (Dispersion) | 7.2 | 14.7 |

| δP (Polar) | 0.8 | 1.6 |

| δH (Hydrogen Bonding) | 0.0 | 0.0 |

| δₜ (Total) | 7.25 | 14.8 |

Crucial Caveat: These values for CTFE are first-order approximations and must be used with caution. The δP is likely underestimated. They serve as a hypothesis to be tested, not as a definitive value. For any critical application, experimental determination is mandatory.

Part 4: Experimental Determination of Solubility Parameters

When literature data is absent or unreliable, experimental methods are required. The goal is to test the solubility of the substance in a range of solvents with known HSPs. By identifying which solvents dissolve the substance ("good" solvents) and which do not ("bad" solvents), one can computationally determine the center point (the HSP of the substance) and the radius of the solubility sphere in Hansen space.

Protocol: Solubility Sphere Determination via Turbidimetric Titration

This method is a classic and effective way to determine the boundaries of solubility.[15][16] It is particularly useful for polymers but can be adapted for liquid solutes.

Principle of Causality: The protocol is a self-validating system based on phase separation. A solution is clear when the solute and solvent mixture are energetically compatible. By titrating with a "bad" solvent (a non-solvent), we systematically alter the HSP of the solvent blend. The point at which the solution becomes turbid (the cloud point) marks the precise boundary of the solubility envelope. By repeating this with multiple non-solvents, the sphere's dimensions can be accurately mapped.

Step-by-Step Methodology:

-

Solvent Selection: Choose a known "good" solvent for the analyte (e.g., for CTFE, start with benzene). Prepare a dilute solution (e.g., 1% w/v). Also select at least two "bad" solvents (non-solvents) with HSPs that are distant from the expected value of the analyte. Good choices are often a non-polar non-solvent (like hexane) and a polar/hydrogen-bonding non-solvent (like methanol).

-

Apparatus Setup: Place a known volume of the analyte solution in a jacketed beaker with a magnetic stirrer. Use a light source and a detector to monitor the turbidity, or perform the titration over a black background for visual detection. A temperature-controlled water bath should circulate through the jacket to maintain a constant temperature (e.g., 25°C).

-

Titration: Slowly add the non-solvent from a burette to the stirred solution.

-

Cloud Point Detection: Record the volume of non-solvent added at the first sign of persistent turbidity. This is the cloud point.

-

Calculation: At the cloud point, the HSP of the solvent/non-solvent blend represents a single point on the surface of the analyte's solubility sphere. The HSP of the blend is calculated as the volume-fraction-weighted average of the individual component HSPs.[15][17]

-

δD_blend = φ₁δD₁ + φ₂δD₂

-

δP_blend = φ₁δP₁ + φ₂δP₂

-

δH_blend = φ₁δH₁ + φ₂δH₂ (where φ is the volume fraction of each component)

-

-

Data Analysis: Repeat the titration with different non-solvents to generate multiple points on the solubility sphere. Use software (e.g., HSPiP) to calculate the best-fit sphere that encompasses all "good" solvent points and excludes all "bad" solvent points. The center of this sphere is the determined HSP of the analyte.

Part 5: Data Summary and Conclusion

This guide provides a quantitative framework for understanding and predicting the solubility of chloroethene and 1-chloro-1,2,2-trifluoroethene. While reliable data exists for chloroethene, the parameters for CTFE require experimental validation.

Table 4: Summary of Solubility Parameters

| Compound | Parameter | Value (MPa¹ᐟ²) | Status |

| Chloroethene | δD | 16.0 | Published[11] |

| δP | 6.5 | Published[11] | |

| δH | 2.4 | Published[11] | |

| 1-Chloro-1,2,2-trifluoroethene | δD | ~14.7 | Estimated |

| δP | ~1.6 | Estimated | |

| δH | ~0.0 | Estimated |

The Hansen Solubility Parameters offer a significantly more powerful tool than the single-value Hildebrand parameter for predicting the complex interactions between solutes and organic solvents. For chloroethene, the established HSP values can be confidently used to select solvents and design miscible blends. For CTFE, the lack of published data necessitates an experimental approach. The provided estimation based on a saturated analogue serves as a starting point for designing these experiments, and the detailed turbidimetric titration protocol offers a reliable method for definitive determination. By grounding formulation decisions in the quantitative framework of solubility parameters, researchers can minimize trial-and-error, reduce waste, and accelerate the development of new materials and processes.

References

-

Hansen Solubility Parameters. (n.d.). Retrieved from hansen-solubility.com. [Link]

-

Hansen Solubility Parameters in Practice. (2013, February 2). Pirika. Retrieved from pirika.com. [Link]

-

Hansen Solubility Parameters in Practice (HSPiP). (n.d.). Green Chemistry For Sustainability. Retrieved from greenchemistry.space. [Link]

-

Correlation between solubility parameter and performance of lubricants used in PVC. (2023, January 19). Kanademy. Retrieved from kanademy.com. [Link]

-

Burke, J. (1984). Solubility Parameters: Theory and Application. AIC Book and Paper Group Annual, 3. Retrieved from cool.conservation-us.org. [Link]

-

Abbott, S. (n.d.). Practical Solubility - HSP. Retrieved from stevenabbott.co.uk. [Link]

-

Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]

-

Pawar, S. D., et al. (2021). Theoretical consideration of solubility by Hildebrand solubility approach. World Journal of Advanced Research and Reviews, 12(3), 528-541. [Link]

-

Pawar, S. D., et al. (2021). Theoretical consideration of solubility by Hildebrand solubility approach. World Journal of Advanced Research and Reviews, 12(3), 528-541. [Link]

-

Park, K. (2016, May 16). Solubility Parameters: Theory and Application. Retrieved from kinampark.com. [Link]

-

Hildebrand - Hansen Solubility Parameters. (n.d.). Retrieved from hansen-solubility.com. [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from stevenabbott.co.uk. [Link]

-

Hildebrand solubility parameter. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]

-

Chlorotrifluoroethylene (CTFE) CAS 79-38-9. (n.d.). Yufeng. Retrieved from yufeng-chem.com. [Link]

-

Hansen Solubility Parameter System. (n.d.). DuPont Technical Information. Retrieved from matweb.com. [Link]

-

Peng, G., & Lu, X. (2012). Henry's law constants of chlorinated solvents at elevated temperatures. Chemosphere, 86(2), 205-210. [Link]

-

DETERMINATION OF SOLUBILITY PARAMETERS AND THERMODYNAMIC PROPERTIES IN HYDROCARBON-SOLVENT SYSTEMS BY GAS CHROMATOGRAPHY. (n.d.). CORE. Retrieved from core.ac.uk. [Link]

-

Part 2 - The Hildebrand Solubility Parameter. (n.d.). Retrieved from cool.conservation-us.org. [Link]

-

Solubility Parameters: Theory and Application. (n.d.). American Institute for Conservation. Retrieved from aic-wiki.com. [Link]

-

Chlorotrifluoroethylene. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]

-

Meza-Márquez, A., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. [Link]

-

Determination of solubility parameters of chlorinated poly(vinyl chloride) by turbidimetry and viscosimetry. (n.d.). ResearchGate. Retrieved from researchgate.net. [Link]

-

1,1,2-trichloro-1,2,2-trifluoroethane. (n.d.). Stenutz. Retrieved from stenutz.eu. [Link]

-

The physical properties and solubility parameters (δ) of organic solvents, 25 KelF, and Viton A polymers. (n.d.). ResearchGate. Retrieved from researchgate.net. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjarr.com [wjarr.com]

- 3. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility Parameters-- [cool.culturalheritage.org]

- 5. kinampark.com [kinampark.com]

- 6. kanademy.com [kanademy.com]

- 7. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 12. Chlorotrifluoroethene [yufenggp.com]

- 13. Chlorotrifluoroethylene - Wikipedia [en.wikipedia.org]

- 14. 1,1,2-trichloro-1,2,2-trifluoroethane [stenutz.eu]

- 15. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 16. researchgate.net [researchgate.net]

- 17. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

Methodological & Application

Application Notes and Protocols for the Emulsion Polymerization of Chloroethene and 1-Chloro-1,2,2-trifluoroethene

Introduction

Emulsion polymerization is a versatile and widely utilized free-radical polymerization technique that produces polymer dispersions, commonly known as latexes.[1] This process involves the polymerization of monomers in an aqueous medium, stabilized by surfactants. The resulting polymer particles are typically spherical and have a diameter in the range of 50 to 1000 nm. Key advantages of emulsion polymerization include excellent heat transfer, low viscosity of the reaction mixture even at high molecular weights, and the ability to achieve high polymerization rates with high molecular weight polymers.[2]

This document provides detailed application notes and protocols for the emulsion polymerization of two halogenated alkenes: chloroethene (vinyl chloride) and 1-chloro-1,2,2-trifluoroethene (CTFE). These monomers yield polymers with distinct properties and applications, namely poly(chloroethene) (PVC) and poly(1-chloro-1,2,2-trifluoroethene) (PCTFE). While both can be polymerized via emulsion techniques, the specific conditions and components differ significantly due to their unique chemical and physical properties.

PART 1: Emulsion Polymerization of Chloroethene (Vinyl Chloride)

Poly(chloroethene), commonly known as PVC, is one of the most produced synthetic plastics due to its versatility, durability, and cost-effectiveness.[3][4] Its applications are extensive, ranging from rigid pipes and window frames to flexible films and electrical insulation.[3][5][6][7] The properties of PVC can be tailored by the polymerization process and the incorporation of additives like plasticizers.[5][6]

Scientific Integrity & Logic: Causality Behind Experimental Choices

The emulsion polymerization of vinyl chloride is a well-established industrial process. The choice of reagents and reaction conditions is critical for controlling the polymerization kinetics, particle size distribution, and the final properties of the PVC resin.

-

Initiator Selection: Water-soluble initiators are paramount for emulsion polymerization as the initiation occurs in the aqueous phase.[8][9] Persulfate salts, such as potassium persulfate (K₂S₂O₈) or ammonium persulfate ((NH₄)₂S₂O₈), are commonly employed.[3][10] These initiators thermally decompose to generate sulfate radicals, which initiate the polymerization. Redox initiator systems, such as persulfate-bisulfite, can also be used to achieve polymerization at lower temperatures.[11]

-

Surfactant (Emulsifier) System: The surfactant plays a crucial role in creating and stabilizing the monomer droplets and the resulting polymer particles, preventing their agglomeration.[8][12] A mixture of surfactants is often used to achieve optimal stability and particle size control.[9][13] Anionic surfactants like sodium lauryl sulfate provide electrostatic stabilization.[13][14]

-

Reaction Temperature and Pressure: The polymerization of vinyl chloride is highly exothermic.[8] The reaction temperature influences the rate of initiator decomposition and the propagation rate, thereby affecting the molecular weight of the polymer. The process is carried out in pressurized vessels due to the gaseous nature of vinyl chloride at ambient temperature and pressure.[8]

-

pH Control: Maintaining a stable pH is important as it can affect the stability of the latex and the activity of the initiator. Buffering agents like sodium bicarbonate may be added to regulate the pH.[2]

Experimental Protocol: Batch Emulsion Polymerization of Chloroethene

Safety Precautions: Vinyl chloride monomer (VCM) is a known human carcinogen and is extremely flammable.[15][16][17][18] All handling of VCM must be performed in a well-ventilated fume hood, away from any ignition sources, and with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and protective clothing.[15][16][17] A vinyl chloride detector should be in place to monitor for leaks.[15]

Materials:

| Material | Grade | Supplier |

| Deionized Water | High Purity | --- |

| Vinyl Chloride Monomer (VCM) | Polymerization Grade | Specialized Gas Supplier |

| Potassium Persulfate (K₂S₂O₈) | Reagent Grade | Sigma-Aldrich |

| Sodium Lauryl Sulfate (SLS) | Reagent Grade | Sigma-Aldrich |

| Cetyl Alcohol | Reagent Grade | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |

Equipment:

-

High-pressure stainless steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure sensors, and inlet/outlet valves.

-

Heating and cooling system for the reactor.

-

Vacuum pump.

-

System for charging gaseous monomer.

Procedure:

-

Reactor Preparation: The reactor is thoroughly cleaned and dried. It is then purged with an inert gas, such as nitrogen, to remove any oxygen, which can inhibit the polymerization.

-

Aqueous Phase Preparation: In a separate vessel, prepare the aqueous phase by dissolving sodium lauryl sulfate (e.g., 0.5-1.5 wt% based on water) and cetyl alcohol (e.g., 0.1-0.5 wt% based on water) in deionized water. Add sodium bicarbonate (e.g., 0.1-0.3 wt% based on water) as a buffer.

-

Charging the Reactor: The aqueous surfactant solution is charged into the sealed reactor.

-

Oxygen Removal: The reactor is subjected to several cycles of pressurizing with nitrogen and evacuating to ensure the complete removal of oxygen.

-

Monomer Charging: The desired amount of liquid vinyl chloride monomer is carefully charged into the reactor. The water-to-monomer ratio can range from 1.5:1 to 2.5:1 by weight.[9]

-

Initiator Addition: The initiator, potassium persulfate (e.g., 0.05-0.2 wt% based on monomer), is dissolved in a small amount of deionized water and injected into the reactor.

-

Polymerization: The reactor is heated to the desired polymerization temperature (typically 40-60 °C) while stirring continuously (e.g., 200-400 rpm). The pressure will increase as the temperature rises. The polymerization is monitored by observing the pressure drop, which indicates monomer consumption.

-

Reaction Termination: The polymerization is typically stopped at a conversion of 70-90% to avoid the formation of undesirable polymer structures.[8] This can be achieved by cooling the reactor and venting the unreacted monomer.

-

Post-Polymerization: The unreacted vinyl chloride monomer is safely recovered and recycled.[8]

-

Product Recovery: The resulting PVC latex is then discharged from the reactor. The polymer can be isolated by spray drying to obtain a fine powder.[8]

Data Presentation: Typical Recipe and Conditions

| Parameter | Value | Rationale |

| Water/Monomer Ratio | 1.7:1 - 2.0:1 | Affects heat transfer and latex viscosity.[9] |

| Initiator (K₂S₂O₈) | 0.075 - 0.10 wt% (on monomer) | Controls the rate of polymerization and molecular weight. |

| Surfactant (SLS) | 1.0 - 2.0 wt% (on monomer) | Ensures stable emulsion and particle formation. |

| Co-surfactant (Cetyl Alcohol) | 0.2 - 0.5 wt% (on monomer) | Improves latex stability.[9] |

| Buffer (NaHCO₃) | 0.1 - 0.3 wt% (on water) | Maintains pH to ensure consistent initiation and stability.[2] |

| Temperature | 45 - 55 °C | Balances polymerization rate and molecular weight. |

| Agitation Speed | 200 - 400 rpm | Ensures proper mixing and heat transfer. |

| Target Conversion | 80 - 90% | Optimizes polymer properties and process efficiency.[8] |

Visualization: Emulsion Polymerization Workflow for Chloroethene

Caption: Logical dependencies in CTFE emulsion polymerization.

References

-

Vinyl Chloride Monomer - Safe Handling Guide - Toxic Docs. (n.d.). Retrieved February 14, 2024, from [Link]

-

polyvinylchloride (pvc) - (emulsion polymerisation). (n.d.). Retrieved February 14, 2024, from [Link]

-

Poly(chloroethene) (Polyvinyl chloride) - The Essential Chemical Industry. (n.d.). Retrieved February 14, 2024, from [Link]

-

Vinyl Chloride Monomer - SAFETY DATA SHEET. (2022, June 1). Kaneka Corporation. Retrieved February 14, 2024, from [Link]

-

addition polymerisation notes on poly(ethene), poly(propene, poly(chloroethene)/PVC, poly(tetrafluoroethene)/PTFE, polystyrene, manufacture, structure, properties and uses for GCSE chemistry revision - Doc Brown. (2025, November 11). Retrieved February 14, 2024, from [Link]

-

Guerrero, J. (2025, October 9). Understanding Polychloroethene. Prezi. Retrieved February 14, 2024, from [Link]

-

Karakaş, G. (1989). AN EXPERIMENTAL INVESTIGATION OF POLYVINYL-CHLORIDE) EMULSION POLYMERIZATION - EFFECT OF INITIATOR AND EMULSIFIER CONCENTRATIONS ON POLYMERIZATION KINETICS AND PRODUCT PARTICLE-SIZE. BRITISH POLYMER JOURNAL, 399–406. Retrieved February 14, 2024, from [Link]

-

Properties of Polymers - Chemistry: AQA A Level. Seneca Learning. (n.d.). Retrieved February 14, 2024, from [Link]

-

Vinyl Chloride Monomer Product Stewardship Summary. OxyChem. (2013, February 13). Retrieved February 14, 2024, from [Link]

- Emulsion polymerization of vinyl chloride using mixed emulsifier system in a single step in the absence of seed formation. (1978). Google Patents.

- Emulsion polymerization of vinyl chloride polymers using mixed emulsifier system. (1979). Google Patents.

-

ICSC 0082 - VINYL CHLORIDE. International Chemical Safety Cards (ICSCs). (2017, April). Retrieved February 14, 2024, from [Link]

-

VCM Vinyl Chloride Monomer. Westlake Chemical. (2024, February 29). Retrieved February 14, 2024, from [Link]

-

What are the Uses of Polymers? - GCSE Science. (n.d.). Retrieved February 14, 2024, from [Link]

-

Emulsion copolymerization of vinyl chloride with poly (ethylene glycol) methyl ether methacrylate. (2023, November 27). Taylor & Francis. Retrieved February 14, 2024, from [Link]

-

(Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. (2008, September 4). ACS Publications. Retrieved February 14, 2024, from [Link]

-

Emulsion Polymerization. E.W. Process. (n.d.). Retrieved February 14, 2024, from [Link]

-

Polymerization of Vinyl Chloride. Toxic Docs. (n.d.). Retrieved February 14, 2024, from [Link]

-

A kinetic investigation of the emulsion polymerization of vinyl chloride. ResearchGate. (2025, August 7). Retrieved February 14, 2024, from [Link]

-

Emulsion Polymerization. PCC SE. (n.d.). Retrieved February 14, 2024, from [Link]

-

BATCH EMULSION POLYMERIZATION OF VINYL CHLORIDE: EFFECT OF OPERATING VARIABLES ON REACTOR PERFORMANCE. CONICET. (2001). Retrieved February 14, 2024, from [Link]

-

Polychlorotrifluoroethylene. Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

-

"Vinyl Chloride Polymers". In: Encyclopedia of Polymer Science and Technology. (n.d.). Retrieved February 14, 2024, from [Link]

-

Chlorotrifluoroethylene. Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

-

(Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. Request PDF. ResearchGate. (2025, August 6). Retrieved February 14, 2024, from [Link]

- Process of polymerizing chloroetrifluoroethylene with alkyl hydroperoxide and metal metabisulfite. (1995). Google Patents.

-

Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review. Frontiers. (2022, March 2). Retrieved February 14, 2024, from [Link]

-

CHLOROTRIFLUOROETHYLENE. HaloPolymer. (n.d.). Retrieved February 14, 2024, from [Link]

-

1-chloro-1,2,2-trifluoroethylene. ChemSynthesis. (2025, May 20). Retrieved February 14, 2024, from [Link]

-

1-Chloro-1,2,2-trifluoroethane. PubChem. (n.d.). Retrieved February 14, 2024, from [Link]

Sources

- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 2. pcimag.com [pcimag.com]

- 3. fishersci.nl [fishersci.nl]

- 4. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104945549B - Ethene chlorotrifluoroethylene, its preparation method and application with stable end groups structure - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. US4482685A - Copolymerization of ethylene and chlorotrifluoroethylene in an aqueous emulsion - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. clariant.com [clariant.com]

- 12. paint.org [paint.org]

- 13. US5453477A - Process of polymerizing chloroetrifluoroethylene with alkyl hydroperoxide and metal metabisulfite - Google Patents [patents.google.com]

- 14. EMULSION POLYMERIZATION PROCESS FOR PRODUCING FLUOROELASTOMERS - Patent 1325036 [data.epo.org]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. repository.up.ac.za [repository.up.ac.za]

preparation of high-barrier films using VC-CTFE copolymers

Application Note: Preparation of High-Barrier Films Using VC-CTFE Copolymers

Abstract

This application note details the protocol for preparing high-barrier films using Vinyl Chloride-Chlorotrifluoroethylene (VC-CTFE) copolymers via solution casting. Unlike pure Polychlorotrifluoroethylene (PCTFE), which requires high-temperature processing, VC-CTFE copolymers offer a unique balance of solubility in common organic solvents and exceptional moisture/oxygen barrier properties. This guide addresses the critical challenges of solvent selection, film homogeneity, and crystallinity control to maximize barrier performance for pharmaceutical and flexible electronic applications.

Material Science & Mechanism

To engineer a high-barrier film, one must understand the molecular drivers of permeability. VC-CTFE copolymers function as a "hybrid" barrier system:

-

The CTFE Unit (Chlorotrifluoroethylene): Provides high density (approx. 2.1 g/cm³) and hydrophobicity. The fluorine and chlorine atoms pack tightly, reducing free volume and creating a "tortuous path" that gas molecules must navigate.

-

The VC Unit (Vinyl Chloride): Disrupts the high crystallinity of pure PCTFE, rendering the polymer soluble in ketones and esters (e.g., MEK, Ethyl Acetate) while maintaining chain stiffness.

The Barrier Equation:

Permeability (

-

Target: Minimize

by maximizing crystallinity (annealing) and minimizing microscopic defects (pinholes). -

Target: Minimize

by leveraging the inherent hydrophobicity of the fluorinated backbone.

Pre-Formulation Strategy

Before casting, the processing window must be defined via thermal analysis to prevent degradation (dehydrochlorination of the VC unit).

Table 1: Critical Material Properties & Processing Limits

| Property | Typical Range | Method | Relevance |

| Glass Transition ( | 45°C – 80°C | DSC | Defines minimum drying temperature. |

| Melting Point ( | 180°C – 210°C | DSC | Defines upper limit for annealing (if semi-crystalline). |

| Degradation Onset ( | > 150°C | TGA | CRITICAL: Do not exceed. VC units degrade releasing HCl. |

| Solubility Parameter | 9.5 – 10.5 (cal/cm³) | Calculation | Matches solvents like MEK, MIBK, Ethyl Acetate. |

Detailed Protocol: Solution Casting

This protocol is designed for a target dry film thickness of 25–50

Phase A: Dope Preparation

Rationale: High-barrier films require zero micro-bubbles. A stepwise dissolution prevents "gel balls."

-

Solvent Selection: Use Methyl Ethyl Ketone (MEK) for rapid drying or Ethyl Acetate for a greener alternative. For slower evaporation (better leveling), use a 90:10 blend of MEK:Cyclohexanone.

-

Dispersion:

-

Weigh VC-CTFE resin to achieve a 15-20% w/w solids content .

-

Add solvent to a glass vessel equipped with an overhead stirrer.

-

Slowly add resin powder into the vortex to prevent clumping.

-

-

Dissolution: Stir at 300 RPM at 40°C for 4–6 hours until the solution is optically clear.

-

Filtration: Pressure filter through a 5

m PTFE membrane to remove undissolved gels. -

Deaeration: Place the solution under vacuum (-0.08 MPa) for 30 minutes or centrifuge at 2000 RPM for 10 minutes to remove micro-bubbles.

Phase B: Film Casting (Doctor Blade Method)

Rationale: Controlled evaporation is critical. Drying too fast creates a "skin" that traps solvent (blisters).

-

Substrate Preparation: Clean a glass plate or PET carrier film with isopropanol. Ensure it is dust-free.

-

Gap Setting: Set the doctor blade gap.

-

Calculation: Wet Gap

(Target Dry Thickness) / (Solids Content %). -

Example: For 40

m dry film at 20% solids:

-

-

Casting: Pour the dope in front of the blade and draw down at a constant speed (approx. 10–20 mm/s).

-

Drying (The Multi-Stage Ramp):

-

Stage 1 (Flash-off): Room temperature (25°C) for 30 mins. (Prevents skinning).

-

Stage 2 (Baking): Oven at 60°C for 1 hour.

-

Stage 3 (Residual Solvent Removal): Oven at 80°C for 2 hours.

-

Protocol: Thermal Annealing

Scientific Integrity: As-cast films often have low crystallinity and excess free volume. Annealing relaxes the chains and densifies the amorphous phase, significantly improving barrier properties.

Workflow:

-

Mounting: Fix the film on a metal frame to prevent shrinkage/curling.

-

Atmosphere: Mandatory Inert Gas (Nitrogen) or Vacuum.

-

Why? Oxygen at high temps accelerates VC degradation (yellowing).

-

-

Cycle:

-

Heat to

C (approx. 100°C–110°C, dependent on specific grade). -

Hold for 1–2 hours .

-

Cool slowly (1°C/min) to room temperature. Rapid cooling freezes in amorphous free volume.

-

Visualization of Workflows

Figure 1: Film Preparation & Structure Logic

Caption: Step-by-step workflow from resin dissolution to annealed film, highlighting critical control points for barrier integrity.[1][2][3][4][5][6][7][8][9][10][11]

Figure 2: Barrier Mechanism (Tortuosity)

Caption: Mechanistic view of how CTFE crystallinity creates a tortuous path, effectively blocking gas permeation.

Characterization & Validation

To validate the protocol, the following tests are required:

-

WVTR (Water Vapor Transmission Rate):

-

Standard: ASTM F1249.

-

Target: < 1.0 g/(m²·day) for pharmaceutical blister grades.

-

-

DSC (Differential Scanning Calorimetry):

-

Run a heat-cool-heat cycle.

-

Success Criteria: An increase in the enthalpy of fusion (

) in the second heating scan indicates successful annealing and crystallization.

-

-

Optical Microscopy:

-

Check for "fish eyes" (undissolved gel) or pinholes. Cross-polarized light can reveal stress birefringence if the film was dried too fast.

-

References

-

Ameduri, B. (2018). Fluoropolymers: The Right Material for the Right Applications. Elsevier. (Comprehensive guide on fluoropolymer synthesis and properties, including CTFE copolymers).

-

McKeen, L. W. (2016). Film Properties of Plastics and Elastomers. William Andrew Publishing. (Data on permeability and solvent casting of vinyl/fluoropolymers).

-

Cui, Z., et al. (2013). Thermal behavior of poly(VDF-CTFE) copolymers. Journal of Applied Polymer Science. (Provides thermal degradation and annealing protocols relevant to CTFE-based copolymers).

-

Gardner, R. J. (1986). Solubility Parameters of Chlorotrifluoroethylene Copolymers. Journal of Applied Polymer Science. (Foundational text for selecting solvents for CTFE copolymers).

-

Teng, H. (2012). Overview of the Development of the Fluoropolymer Industry. Applied Sciences. (Discusses the barrier properties and industrial applications of VC/CTFE variants).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of the TrFE Content on the Crystallization and SSA Thermal Fractionation of P(VDF-co-TrFE) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Domain and Structural Characteristics of Ferroelectric Copolymers Based on Vinylidene Fluoride Copolymer with Tetrafluoroethylene Composition (94/6) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2006100829A1 - Polymer film and solution casting method for producing thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 9. publications.iupac.org [publications.iupac.org]

- 10. purehost.bath.ac.uk [purehost.bath.ac.uk]